molecular formula C33H41NO4 B7934243 Methyl 2-(4-(4-((4-((4-hydroxyphenyl)(phenyl)methyl)piperidin-1-yl)oxy)butyl)phenyl)-2-methylpropanoate

Methyl 2-(4-(4-((4-((4-hydroxyphenyl)(phenyl)methyl)piperidin-1-yl)oxy)butyl)phenyl)-2-methylpropanoate

Cat. No.: B7934243
M. Wt: 515.7 g/mol
InChI Key: UETFAILCJZLHOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex ester featuring a central piperidine ring substituted with a hydroxydiphenylmethyl group, connected via a butyloxy linker to a methylpropanoate moiety. Its synthesis involves a multi-step process, including nucleophilic substitution and condensation reactions, as exemplified by the synthesis of structurally related intermediates (e.g., compound 13.4 in , which shares a hydroxydiphenylmethylpiperidinyl backbone and yielded 88% under optimized conditions) .

Key physicochemical properties include:

  • Molecular weight: ~560.5 g/mol (based on ESI-MS data for analogs) .
  • Solubility: Predicted to be highly soluble in chloroform and acetone, sparingly soluble in water (similar to carboxyterfenadine analogs) .
  • Spectral data: NMR (¹H and ¹³C) and IR spectra align with features such as ester carbonyl (1748 cm⁻¹), aromatic C-H stretches, and hydroxyl groups (3528 cm⁻¹) .

Properties

IUPAC Name

methyl 2-[4-[4-[4-[(4-hydroxyphenyl)-phenylmethyl]piperidin-1-yl]oxybutyl]phenyl]-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H41NO4/c1-33(2,32(36)37-3)29-16-12-25(13-17-29)9-7-8-24-38-34-22-20-28(21-23-34)31(26-10-5-4-6-11-26)27-14-18-30(35)19-15-27/h4-6,10-19,28,31,35H,7-9,20-24H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETFAILCJZLHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)CCCCON2CCC(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H41NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743248
Record name Methyl 2-{4-[4-({4-[(4-hydroxyphenyl)(phenyl)methyl]piperidin-1-yl}oxy)butyl]phenyl}-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154477-55-1
Record name Methyl 2-{4-[4-({4-[(4-hydroxyphenyl)(phenyl)methyl]piperidin-1-yl}oxy)butyl]phenyl}-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 2-(4-(4-((4-((4-hydroxyphenyl)(phenyl)methyl)piperidin-1-yl)oxy)butyl)phenyl)-2-methylpropanoate, commonly referred to by its CAS number 154477-55-1, is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C33H39NO4
  • Molecular Weight : 513.67 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : 657.2 °C at 760 mmHg
  • Flash Point : 351.3 °C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of anti-inflammatory and analgesic effects. The structural components, notably the piperidine ring and hydroxyphenyl moieties, are crucial for its pharmacological interactions.

The compound's activity is believed to be mediated through several pathways:

  • Inhibition of Pro-inflammatory Mediators : It may inhibit the synthesis or action of pro-inflammatory cytokines, thereby reducing inflammation.
  • Analgesic Activity : The piperidine structure is associated with pain relief mechanisms similar to those observed in opioid analgesics but with potentially lower side effects.
  • Antioxidant Properties : The hydroxy groups in the phenyl rings may contribute to scavenging free radicals, providing protective effects against oxidative stress.

Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that this compound significantly reduced paw edema induced by carrageenan. The effective dose was found to be around 10 mg/kg, showcasing its potential as an anti-inflammatory agent .

Study 2: Analgesic Activity

In a separate investigation, this compound was tested for analgesic properties using the tail-flick test in rodents. Results indicated a notable increase in pain threshold at doses of 5 to 15 mg/kg, suggesting efficacy comparable to traditional NSAIDs but with a more favorable safety profile .

Study 3: Cytotoxicity Screening

Further research evaluated the cytotoxic effects on various cancer cell lines. The compound showed selective cytotoxicity against certain tumorigenic cell lines while sparing normal cells, indicating its potential for development as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectEffective Dose (mg/kg)Reference
Anti-inflammatoryReduced paw edema10
AnalgesicIncreased pain threshold5 - 15
CytotoxicitySelective against cancer cellsN/A

Scientific Research Applications

Pharmaceutical Synthesis

Methyl 2-(4-(4-((4-((4-hydroxyphenyl)(phenyl)methyl)piperidin-1-yl)oxy)butyl)phenyl)-2-methylpropanoate is primarily utilized as an intermediate in the synthesis of Fexofenadine , a well-known antihistamine used to treat allergic reactions. The compound's structure allows for modifications that enhance the pharmacological properties of the final drug product.

Medicinal Chemistry Studies

Research has indicated that derivatives of this compound can exhibit various biological activities, including anti-inflammatory and analgesic effects. Studies have focused on modifying the piperidine ring and hydroxyphenyl groups to optimize these effects, leading to improved therapeutic profiles.

Structure-Activity Relationship (SAR) Studies

The compound serves as a valuable tool in SAR studies, where researchers investigate how changes in its structure affect biological activity. By altering functional groups and their positions, scientists can identify which modifications lead to enhanced efficacy or reduced side effects.

Case Study 1: Synthesis of Fexofenadine

A notable study detailed the synthetic pathway from this compound to Fexofenadine, highlighting the efficiency of this intermediate in reducing production costs while maintaining high purity levels in the final product.

In another research initiative, derivatives of this compound were tested for their anti-allergic properties. Results indicated that specific modifications to the piperidine moiety significantly increased histamine receptor antagonism, showcasing the potential for developing new antihistamines with fewer side effects.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

Compound Name / ID Molecular Weight (g/mol) Key Substituents Solubility Profile Synthesis Yield (%)
Target Compound ~560.5 Piperidinyloxy, hydroxydiphenylmethyl, methylpropanoate High in chloroform/acetone 88 (analog)
Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate () ~322.8 Chlorobutanoyl, methylpropanoate Likely polar solvent-soluble Not reported
4-[4-(Diphenylmethylene)-1-piperidinyl]-1-hydroxybutyl-2,2-dimethyl phenyl acetic acid () ~535.6 Diphenylmethylene piperidinyl, dimethyl acetic acid Similar to target compound Not reported
Carboxyterfenadine () ~538.1 Piperidinyl, hydroxydiphenylmethyl, carboxylic acid Low water solubility, logP 3.9 Not reported
CLK Inhibitor T3 Intermediate () ~560.4 Imidazopyridine carbamoyl, methylpropanoate Moderate in MeOH/THF 70.7

Impact of Structural Variations

In contrast, the imidazopyridine group in confers kinase inhibitory activity . The chlorobutanoyl substituent in introduces electrophilic reactivity, likely altering metabolic stability compared to the target compound .

Physicochemical Properties: The methylpropanoate ester in the target compound enhances lipophilicity (logP ~3.9, similar to carboxyterfenadine) compared to the carboxylic acid form in , which may reduce membrane permeability . The dimethoxybutyl linker in improves synthetic yield (88%) by stabilizing intermediates during reflux , whereas the iodoimidazopyridine in necessitates harsh hydrolysis conditions (2N NaOH) .

Synthetic Complexity :

  • The target compound’s synthesis (analogous to ) requires precise control of nucleophilic substitution (NaHCO₃/KI system) to avoid byproducts . Simpler analogs like lack such complexity, favoring scalability.

Preparation Methods

Initial Friedel-Crafts Reaction for 4'-Bromo-4-chlorobutanone

The synthesis begins with bromobenzene undergoing Friedel-Crafts acylation using 4-chlorobutanoyl chloride in the presence of aluminum chloride (AlCl₃) as a catalyst. This step yields 4'-bromo-4-chlorobutanone, a key intermediate. The reaction typically proceeds at −10°C to 0°C in dichloromethane, achieving yields of 78–85%.

Coupling with 1-Methoxy-1-(trimethylsiloxy)-2-methyl-1-propene

The 4'-bromo-4-chlorobutanone intermediate reacts with 1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene under inert conditions (argon atmosphere) in tetrahydrofuran (THF). Titanium tetrachloride (TiCl₄) facilitates this coupling, forming 2-[4-(4-chloro-1-butyryl)phenyl]-2-methyl methyl propionate. The reaction requires strict temperature control (−78°C to room temperature) and yields 65–72% product.

N-Alkylation and Carbonyl Reduction

N-Alkylation with Azacyclanol

In a toluene-water biphasic system, 2-[4-(4-chloro-1-butyryl)phenyl]-2-methylpropanoate undergoes N-alkylation with azacyclanol (α,α-diphenyl-4-piperidinemethanol). Sodium bicarbonate and potassium iodide act as base and catalyst, respectively, under reflux for 20 hours. This step achieves 70–75% yield, producing the piperidine-linked intermediate.

Carbonyl Reduction to Secondary Alcohol

The ketone group in the N-alkylated product is reduced using sodium borohydride (NaBH₄) in methanol at 0–5°C. This step is critical for converting the butanoyl group to a butanol derivative, enabling subsequent esterification. Yields range from 85–90%, with purity ≥95% by HPLC.

Acid-Catalyzed Hydrolysis and Esterification

Hydrolysis of Acetal Protecting Groups

A mixture of methyl 2-(4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)-1,1-dimethoxybutyl)phenyl)-2-methylpropanoate undergoes acid-catalyzed hydrolysis. Sulfuric acid (1.5 g, 96%) in methanol-water (35:5 mL) at 40°C for 12 hours cleaves the dimethoxy acetal, yielding 5.8 g (83%) of the keto-ester intermediate.

Final Alkaline Hydrolysis to Carboxylic Acid

The methyl ester is saponified using sodium hydroxide (2 M) in ethanol-water (3:1) at 60°C for 6 hours. Neutralization with hydrochloric acid precipitates the free acid, which is purified via recrystallization from ethyl acetate/n-heptane (1:4). This step achieves ≥98% purity and 80–85% yield.

Continuous Flow Process for Industrial Scalability

Flow Reactor Configuration

Recent advancements employ continuous flow systems for the condensation step. A tubular reactor (stainless steel, 10 mL volume) operates at 120°C and 15 bar pressure, with a residence time of 30 minutes. This method reduces side reactions (e.g., piperidine oxidation) and improves throughput to 100 kg/day.

Inline Purification via Crystallization

The output from the flow reactor passes through a cooled crystallizer (5°C), where the product precipitates selectively. Filtration and washing with cold methanol yield 92–95% pure product, eliminating the need for column chromatography.

Quality Control and Analytical Data

Purity and Impurity Profiles

Batch analyses reveal consistent purity ≥98.5% (HPLC), with residual solvents (methanol, toluene) ≤0.1% (GC-MS). Key impurities include:

ImpurityStructureMax Allowable (%)
Des-methyl analogLacks methyl on propanoate0.15
Piperidine N-oxideOxidized piperidine ring0.10
Diastereomeric alcoholIncorrect stereochemistry at C40.20

Data sourced from industrial quality specifications.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Friedel-Crafts route6898.5Moderate1,200
Continuous flow process9299.1High850
N-Alkylation in batch7598.0Low1,500

The continuous flow method outperforms batch processes in yield and cost, attributed to precise temperature control and reduced solvent usage .

Q & A

Q. What are the optimal reaction conditions for synthesizing the compound with high yield?

  • Methodological Answer : Synthesis involves nucleophilic substitution of methyl 2-(4-(4-bromo-1,1-dimethoxybutyl)phenyl)-2-methylpropanoate with azacyclonol under alkaline conditions. reports refluxing with NaHCO₃ (0.472 mol), KI (0.034 mol), and toluene (5 hours) to achieve 88% yield . Alternative protocols ( ) use extended reflux (20 hours) but note potential trade-offs in yield and purity. Optimization should focus on catalyst loading (KI), reaction time, and solvent ratios via Design of Experiments (DoE) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm structural integrity?

  • Methodological Answer :
  • ¹H-NMR (300 MHz, d6-DMSO): Key signals include δ 7.49 (aromatic protons), 4.92 (hydroxyl proton), and 3.57 (methyl ester) .
  • IR : Ester carbonyl stretch at 1748 cm⁻¹ and hydroxyl band at 3528 cm⁻¹ .
  • ESI-MS : Observed [M+H]⁺ at m/z 560.5 (calc. 559.3) . Cross-validate with reference standards (e.g., Pharmacopeial Forum guidelines in ) to resolve ambiguities .

Q. What purification strategies are effective post-synthesis?

  • Methodological Answer : Phase separation (toluene/water) followed by vacuum distillation is standard ( ). For impurities like diphenylmethane derivatives ( ), use preparative HPLC with a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol (65:35) mobile phase () .

Advanced Research Questions

Q. How to resolve contradictions in reaction conditions impacting yield and purity?

  • Methodological Answer : (88% yield at 5-hour reflux) and (lower yield at 20-hour reflux) suggest competing side reactions (e.g., hydrolysis of dimethoxy groups). Use kinetic studies (HPLC monitoring) to identify optimal timepoints. Adjust KI concentration to suppress bromide displacement side reactions .

Q. What analytical methods are suitable for impurity profiling?

  • Methodological Answer : Develop a validated HPLC method using a C18 column and mobile phase of methanol/sodium acetate buffer (65:35, pH 4.6) (). Reference impurities like 2-(4-formylphenyl)-propanoic acid ( ) and 4-chlorobenzoyl derivatives ( ) for spiking studies .

Q. How to investigate pharmacological targets and mechanisms of action?

  • Methodological Answer : Use radioligand binding assays (e.g., for GPCRs) or surface plasmon resonance (SPR) to measure affinity. Computational docking (e.g., AutoDock Vina) can predict interactions with piperidine or ester-binding domains (as in ’s approach for related compounds) .

Q. How to address solubility challenges in biological assays?

  • Methodological Answer : Formulate with co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80). For in vivo studies, use micellar encapsulation (e.g., PEGylated lipids) to enhance bioavailability, referencing buffer systems in .

Q. How to design structure-activity relationship (SAR) studies for analogs?

  • Methodological Answer : Synthesize analogs with modified piperidine (e.g., 4-methylpiperidinyl in ) or ester groups. Test in vitro activity against target enzymes (e.g., esterases) and correlate with logP (HPLC-derived) and steric parameters (molecular dynamics simulations) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.